molecular formula C9H13NS B183436 2-(3-(Methylthio)phenyl)ethanamine CAS No. 118468-20-5

2-(3-(Methylthio)phenyl)ethanamine

Cat. No.: B183436
CAS No.: 118468-20-5
M. Wt: 167.27 g/mol
InChI Key: YERPIGSYQCOWLS-UHFFFAOYSA-N
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Description

2-(3-(Methylthio)phenyl)ethanamine is an organic compound with the molecular formula C9H13NS It is a derivative of phenethylamine, characterized by the presence of a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylthio)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-(Methylthio)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.

    Amination: The bromide is reacted with ammonia or an amine to form the desired ethanamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylthio)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding phenethylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenethylamine derivatives.

    Substitution: Various substituted ethanamines.

Scientific Research Applications

2-(3-(Methylthio)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(Methylthio)phenyl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist at specific receptor sites, influencing biological pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethanamine: A compound with similar structural features but different substituents on the benzene ring.

    N,N-Diisopropylethylamine: Another amine with different alkyl groups attached to the nitrogen atom.

Uniqueness

2-(3-(Methylthio)phenyl)ethanamine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERPIGSYQCOWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303518
Record name 3-(Methylthio)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-20-5
Record name 3-(Methylthio)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118468-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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